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Compound of Interest

Compound Name: Brevinin-1

Cat. No.: B586460

Technical Support Center: Recombinant
Brevinin-1 Expression

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to address common issues encountered during the recombinant expression
of the antimicrobial peptide Brevinin-1.

Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant
Brevinin-1

Q1: 1 am not seeing any band corresponding to my recombinant Brevinin-1 on my SDS-PAGE
gel after induction. What could be the problem?

Al: Several factors could lead to a lack of visible protein expression. Here is a step-by-step
troubleshooting guide:

 Verify your construct:

o Sequencing: Ensure the Brevinin-1 gene is correctly cloned into the expression vector, is
in the correct reading frame, and contains no mutations.
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o Promoter and Ribosome Binding Site (RBS): Confirm the presence and integrity of the
promoter (e.g., T7) and a strong RBS upstream of your gene.

e Optimize Induction Conditions:

o IPTG Concentration: The optimal Isopropyl -D-1-thiogalactopyranoside (IPTG)
concentration can vary. Perform a small-scale pilot expression with a range of IPTG
concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).[1][2]

o Induction Temperature and Time: High temperatures can sometimes lead to protein
degradation or misfolding. Try inducing at lower temperatures for a longer duration (e.g.,
16-25°C overnight) instead of 37°C for a few hours.[3][4]

e Check Host Strain Compatibility:

o T7 RNA Polymerase: If you are using a T7 promoter-based vector (like the pET series),
ensure you are using an E. coli strain that expresses T7 RNA polymerase, such as
BL21(DE3).[5][6]

o Codon Usage: Brevinin-1 is a eukaryotic peptide. Its codon usage may not be optimal for
E. coli. This can lead to translational stalling and low expression.[7] Consider the following:

» Codon Optimization: Synthesize a gene with codons optimized for E. coli expression.

» Use a specialized host strain: Strains like Rosetta(DE3) or BL21-CodonPlus carry
plasmids with genes for rare tRNAs.

o Assess Protein Degradation:

o Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to prevent
degradation of your target protein.

o Protease-Deficient Strains: Use E. coli strains deficient in certain proteases, such as
BL21(DE3).

o Consider Brevinin-1 Toxicity:
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o Antimicrobial peptides like Brevinin-1 can be toxic to the E. coli host, leading to cell death
upon induction.[3] See the dedicated troubleshooting section on toxicity below.

Issue 2: Recombinant Brevinin-1 is Expressed but
Forms Insoluble Inclusion Bodies

Q2: | see a strong band for Brevinin-1 after induction, but it's all in the insoluble pellet
(inclusion bodies). How can | increase the soluble fraction?

A2: Inclusion body formation is a common issue when overexpressing foreign proteins in E.
coli. Here are strategies to improve solubility:

e Modify Expression Conditions:

o Lower Induction Temperature: Reducing the induction temperature (e.g., 16-25°C) slows
down protein synthesis, which can promote proper folding and increase solubility.[3]

o Reduce Inducer Concentration: Lowering the IPTG concentration can decrease the rate of
protein expression and reduce the formation of inclusion bodies.[4]

e Choose a Different Fusion Tag:

o Certain fusion tags are known to enhance the solubility of their fusion partners. Consider
using highly soluble tags like Maltose Binding Protein (MBP) or Small Ubiquitin-like
Modifier (SUMO).[8]

o Utilize a Different E. coli Host Strain:

o Strains like Origami™ B, which have a more oxidizing cytoplasm, can promote the
formation of disulfide bonds, which may be necessary for the correct folding of Brevinin-1.

o Strains that co-express chaperones (e.g., GroEL/ES) can assist in proper protein folding.
e Optimize Lysis Buffer:

o Include additives in your lysis buffer that can help stabilize the protein, such as glycerol (5-
10%), non-ionic detergents (e.g., Triton X-100 at 0.1-0.5%), or salts (e.g., NaCl at 150-500
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mM).

If these strategies do not yield sufficient soluble protein, you will need to purify the Brevinin-1
from inclusion bodies and then refold it into its active conformation. See the detailed protocols
below.

Issue 3: Low Final Yield After Purification

Q3: My expression levels seem good, but | lose most of my Brevinin-1 during purification. How
can | improve my final yield?

A3: Low yield after purification can be due to several factors, from protein loss during
processing to inefficient purification steps.

« Inefficient Cell Lysis:

o Ensure complete cell lysis to release the recombinant protein. Monitor lysis efficiency by
microscopy. A combination of enzymatic lysis (lysozyme) and physical disruption
(sonication or French press) is often most effective.

e Loss During Inclusion Body Washing:

o While washing inclusion bodies is necessary to remove contaminants, harsh washing
steps can lead to the loss of the target protein. Optimize the washing procedure by
adjusting the concentration of detergents (e.g., Triton X-100) and denaturants (e.g., low
concentrations of urea).[9][10]

e Suboptimal Solubilization and Refolding:

o Incomplete Solubilization: Ensure complete solubilization of the inclusion bodies. This may
require adjusting the denaturant concentration (e.g., 6-8 M Guanidine HCI or Urea) and
incubation time.[9]

o Precipitation During Refolding: Protein aggregation is a major cause of low yield during
refolding. Optimize the refolding process by:

» Using a gradual method like dialysis or on-column refolding.
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» Performing refolding at a low protein concentration.

» Adding refolding enhancers to the buffer, such as L-arginine, glycerol, or a redox
shuffling system (e.g., reduced and oxidized glutathione).

« Inefficient Chromatography Steps:

o Binding to Resin: Ensure the pH and ionic strength of your protein solution are optimal for
binding to the chromatography resin (e.g., Ni-NTA for His-tagged proteins).

o Elution: Optimize the elution conditions. For His-tagged proteins, a gradient of imidazole
may be more effective than a single-step elution. For reverse-phase HPLC, optimize the
gradient of the organic solvent.

Data Presentation: Impact of Different Strategies on
Recombinant Protein Yield

The following tables provide illustrative data on how different expression strategies can impact
the yield of recombinant proteins. Note: Specific yield improvements for Brevinin-1 may vary
and should be empirically determined.

Table 1: Effect of Codon Optimization on Recombinant Protein Yield

Codon
Expression Adaptation CAl - Yield
Gene Host Index (CAl) - Optimized Improvement
Original
~15-fold increase
) E. coli (from negligible
Human iLRP ~0.2 >0.8
BL21(DE3) to ~300 mg/L)
[11][12]
Significant
DWV VP1 E. coli 0.19 0.94 increase in

expression[12]
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Table 2: Comparison of Fusion Tags for Recombinant Protein Expression

Typical Yield .
. . Solubility
Fusion Tag Size (kDa) (mgl/L of Reference
Enhancement

culture)

6xHis-tag ~0.8 Variable Low [13]

GST ~26 Up to 10 Moderate [8]

MBP ~42 Can be >100 High 4]

SUMO ~12 Up to 200 High [14]
1.7 (for Brevinin- )

Trx ~12 High [15]

2GU)

Table 3: Influence of E. coli Host Strain on Toxic Protein Expression
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. . Relevant Effect on Toxic
E. coli Strain . . Reference
GenotypelFeatures  Protein Expression
Often shows low
Standard strain, T7 viability and plasmid
BL21(DE3) ) o ] [16]
RNA polymerase instability with toxic
proteins.[16][17]
Expresses T7 Reduces basal
lysozyme, an inhibitor ~ expression, increasing
BL21(DE3)pLysS o [3]
of T7 RNA cell viability before
polymerase induction.
Tolerates
transformation and
allows for better
Mutation in lacUV5 expression of many
C41(DE3) ) ] [16]
promoter toxic proteins
compared to
BL21(DE3).[16][17]
[18]
Similar to C41(DE3),
Mutation in lacUV5 often used for toxic
C43(DE3) ] ) [16]
promoter protein expression.
[16][17][18]
Oxidizing cytoplasm,
) ) trxB and gor o
Origami™ B promotes disulfide [13]

mutations

bond formation.

Experimental Protocols

Protocol 1: High-Yield Expression of His-tagged

Brevinin-1 in E. coli

This protocol is designed for the expression of a His-tagged Brevinin-1 fusion protein using a

PET vector system in E. coli BL21(DE3).

© 2025 BenchChem. All rights reserved.

7/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15294299/
https://www.researchgate.net/publication/8416985_The_toxicity_of_recombinant_proteins_in_Escherichia_coli_A_comparison_of_overexpression_in_BL21DE3_C41DE3_and_C43DE3
https://pubmed.ncbi.nlm.nih.gov/15294299/
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-expression-support-center/bacterial-expression-support/bacterial-expression-support-troubleshooting.html
https://pubmed.ncbi.nlm.nih.gov/15294299/
https://www.researchgate.net/publication/8416985_The_toxicity_of_recombinant_proteins_in_Escherichia_coli_A_comparison_of_overexpression_in_BL21DE3_C41DE3_and_C43DE3
https://pmc.ncbi.nlm.nih.gov/articles/PMC4632034/
https://pubmed.ncbi.nlm.nih.gov/15294299/
https://pubmed.ncbi.nlm.nih.gov/15294299/
https://www.researchgate.net/publication/8416985_The_toxicity_of_recombinant_proteins_in_Escherichia_coli_A_comparison_of_overexpression_in_BL21DE3_C41DE3_and_C43DE3
https://pmc.ncbi.nlm.nih.gov/articles/PMC4632034/
https://pubmed.ncbi.nlm.nih.gov/15294299/
https://www.bio-rad.com/en-us/feature/his-tag-purification.html
https://www.benchchem.com/product/b586460?utm_src=pdf-body
https://www.benchchem.com/product/b586460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

¢ Transformation:

o Transform the pET-His-Brevinin-1 expression vector into chemically competent E. coli
BL21(DE3) cells.

o Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
 Starter Culture:

o Inoculate a single colony into 10 mL of LB medium with the selective antibiotic.

o Incubate overnight at 37°C with shaking (200-250 rpm).
e Main Culture and Induction:

o Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.

[¢]

Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
[19]

o

Cool the culture to the desired induction temperature (e.g., 20°C).

[e]

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]

o

Continue to incubate at 20°C for 12-16 hours with shaking.[1]
e Cell Harvest:
o Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until needed.

Protocol 2: Purification and Refolding of Brevinin-1 from
Inclusion Bodies

This protocol describes the isolation of inclusion bodies, solubilization of the aggregated
protein, and subsequent refolding.
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Part A: Inclusion Body Isolation and Washing

e Cell Lysis:

[¢]

Resuspend the cell pellet from 1 L of culture in 30 mL of Lysis Buffer (50 mM Tris-HCI, pH
8.0, 100 mM NacCl, 1 mM EDTA, 1 mg/mL lysozyme, and protease inhibitors).

Incubate on ice for 30 minutes.

[¢]

[¢]

Sonicate the suspension on ice to complete cell lysis and shear DNA.

[e]

Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The pellet contains the inclusion
bodies.[9]

« Inclusion Body Washing:

o Resuspend the inclusion body pellet in 20 mL of Wash Buffer 1 (50 mM Tris-HCI, pH 8.0,
0.5% Triton X-100, 1 mM EDTA).[9]

o Centrifuge at 15,000 x g for 15 minutes at 4°C.

o Repeat the wash step with Wash Buffer 2 (50 mM Tris-HCI, pH 8.0, 1 M NaCl, 1 mM
EDTA) to remove nucleic acids.[9]

o Finally, wash the pellet with 20 mL of nuclease-free water to remove residual salt.
Part B: Solubilization and Refolding
e Solubilization:

o Solubilize the washed inclusion body pellet in 10 mL of Solubilization Buffer (50 mM Tris-
HCI, pH 8.0, 8 M Urea or 6 M Guanidine-HCI, 10 mM DTT).[20]

o Incubate at room temperature with gentle rocking for 1-2 hours until the pellet is
completely dissolved.

o Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
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o Refolding by Gradient Dialysis:
o Transfer the solubilized protein into a dialysis bag.

o Perform a stepwise dialysis against a series of Refolding Buffers (50 mM Tris-HCI, pH 8.0,
200 mM NaCl, 1 mM EDTA, 0.5 M L-arginine, 3 mM reduced glutathione, 0.3 mM oxidized
glutathione) with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, and finally no
urea).[20] Each dialysis step should be for at least 4 hours at 4°C.

o After the final dialysis step, centrifuge the refolded protein solution at 20,000 x g for 30
minutes at 4°C to remove any precipitated protein.

Protocol 3: Purification of Refolded His-tagged Brevinin-
1

e Column Preparation:

o Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCI, pH 8.0, 300 mM
NaCl, 10 mM imidazole).[21]

Protein Binding:

o Load the clarified, refolded Brevinin-1 solution onto the equilibrated column.

Washing:

o Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCI, pH 8.0,
300 mM NacCl, 20-40 mM imidazole) to remove non-specifically bound proteins.[21]

Elution:

o Elute the bound His-tagged Brevinin-1 with Elution Buffer (50 mM Tris-HCI, pH 8.0, 300
mM NacCl, 250-500 mM imidazole).[21] Collect fractions.

Final Purification and Buffer Exchange (Optional):

o For higher purity, the eluted fractions can be further purified by reverse-phase HPLC.[22]
[23][24][25]
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o Perform buffer exchange into a suitable storage buffer using dialysis or a desalting
column.

Mandatory Visualizations

Verify Plasmid Construct

(Sequencing, Frame)

Optimize for Solubility
(Lower Temp, Fusion Tags)

timize Induction
(IPTG, Temp, Time)

Purify from IBs & Refold

Assess Protein
(Protease Inhibitors)

Click to download full resolution via product page

Caption: Troubleshooting workflow for low Brevinin-1 yield.
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Caption: Workflow for purification of Brevinin-1 from inclusion bodies.
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Frequently Asked Questions (FAQSs)

Q4: What is the best fusion tag for Brevinin-1 expression?

A4: There is no single "best" fusion tag, as the optimal choice depends on the specific
experimental goals.

» For purification: A small 6xHis-tag is often sufficient and allows for straightforward purification
via Immobilized Metal Affinity Chromatography (IMAC).[13]

e To enhance solubility: Larger tags like Maltose Binding Protein (MBP) or Thioredoxin (Trx)
are excellent choices as they are highly soluble and can help prevent the aggregation of
Brevinin-1.[8][15] A study on the related peptide Brevinin-2GU showed that a Trx fusion
protein could be expressed at up to 45% of the total cell proteins.[15]

o For self-cleavage: Fusion tags like SUMO can be cleaved by a specific protease (SUMO
protease) to yield the native Brevinin-1 sequence with no extra amino acids.

Q5: Which E. coli strain should I use to express the potentially toxic Brevinin-1 peptide?

A5: Due to its antimicrobial nature, Brevinin-1 can be toxic to E. coli. To mitigate this, consider
using strains that offer tighter control over expression:

e E. coliBL21(DE3)pLysS or pLysE: These strains contain a plasmid that expresses T7
lysozyme, which inhibits the basal activity of T7 RNA polymerase, preventing leaky
expression of Brevinin-1 before induction.[3]

e E. coli C41(DE3) and C43(DE3): These are mutant strains of BL21(DE3) that are more
tolerant to the expression of toxic proteins. They often allow for higher biomass and protein
yield compared to the parent strain when expressing toxic proteins.[16][17][18]

e E. coli Lemo21(DE3): This strain allows for tunable expression of T7 RNA polymerase,
providing precise control over the level of protein production.

Q6: My Brevinin-1 peptide needs to form a disulfide bond. Which expression strategy is best?

A6: The standard E. coli cytoplasm is a reducing environment, which is not conducive to
disulfide bond formation. To address this, you can:
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» Periplasmic Expression: Target the expression of Brevinin-1 to the periplasm, which is a
more oxidizing environment. This is typically achieved by adding a periplasmic signal
sequence (e.g., PelB, OmpA) to the N-terminus of the protein.

o Use Engineered Strains: Employ strains like Origami™ B or SHuffle®, which have mutations
that create a more oxidizing cytoplasm, allowing for disulfide bond formation in the
cytoplasm.

Q7: How can | confirm that my purified and refolded Brevinin-1 is active?
A7: The activity of Brevinin-1 can be assessed through antimicrobial assays:

e Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest
concentration of the peptide that inhibits the visible growth of a specific microorganism. This
is typically done using a broth microdilution method.

e Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest
concentration of the peptide that kills 99.9% of the initial bacterial inoculum.

o Radial Diffusion Assay: This is a simpler method where the peptide is placed in a well on an
agar plate seeded with bacteria. The diameter of the zone of inhibition around the well is
proportional to the antimicrobial activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]

2. researchgate.net [researchgate.net]

3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US
[thermofisher.com]

4. bbrc.in [bbrc.in]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b586460?utm_src=pdf-body
https://www.benchchem.com/product/b586460?utm_src=pdf-body
https://www.benchchem.com/product/b586460?utm_src=pdf-body
https://www.benchchem.com/product/b586460?utm_src=pdf-custom-synthesis
https://www.biologicscorp.com/blog/iptg-induction-protocol/
https://www.researchgate.net/post/How-do-we-optimize-protein-expression-induced-with-IPTG
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-expression-support-center/bacterial-expression-support/bacterial-expression-support-troubleshooting.html
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-expression-support-center/bacterial-expression-support/bacterial-expression-support-troubleshooting.html
https://bbrc.in/wp-content/uploads/2020/05/BBRC28_034.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

5. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder
[en.vectorbuilder.com]

6. Expression and Purification of Recombinant Proteins Using the pET System | Springer
Nature Experiments [experiments.springernature.com]

7. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC
[pmc.ncbi.nlm.nih.gov]

8. xisdxjxsu.asia [xisdxjxsu.asia]
9. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
10. ptglab.com [ptglab.com]

11. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in
Escherichia coli - PMC [pmc.ncbi.nim.nih.gov]

12. Codon optimization, expression in Escherichia coli, and immunogenicity analysis of
deformed wing virus (DWV) structural protein - PMC [pmc.ncbi.nim.nih.gov]

13. bio-rad.com [bio-rad.com]
14. researchgate.net [researchgate.net]

15. Cloning and expression of a novel insulin-releasing peptide, brevinin-2GU from
Escherichia coli - PubMed [pubmed.ncbi.nim.nih.gov]

16. The toxicity of recombinant proteins in Escherichia coli: a comparison of overexpression
in BL21(DE3), C41(DE3), and C43(DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Comparative genomics and experimental evolution of Escherichia coli BL21(DE3) strains
reveal the landscape of toxicity escape from membrane protein overproduction - PMC
[pmc.ncbi.nlm.nih.gov]

19. csrri.iit.edu [csrri.iit.edu]
20. biotechrep.ir [biotechrep.ir]
21. His-tag purification [protocols.io]

22. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature
Experiments [experiments.springernature.com]

23. hplc.eu [hplc.eu]
24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nim.nih.gov]

25. Peptides purification development in Reverse Phase [blog.interchim.com]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://en.vectorbuilder.com/resources/vector-system/pET16b.html
https://en.vectorbuilder.com/resources/vector-system/pET16b.html
https://experiments.springernature.com/articles/10.1385/1-59259-038-1:947
https://experiments.springernature.com/articles/10.1385/1-59259-038-1:947
https://pmc.ncbi.nlm.nih.gov/articles/PMC5054687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5054687/
https://www.xisdxjxsu.asia/V17I11-45-1.pdf
https://hyvonen.bioc.cam.ac.uk/wp-content/uploads/2017/09/ib.pdf
https://www.ptglab.com/media/2725/protocols-for-web_purification_v2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5889372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5889372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7071823/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7071823/
https://www.bio-rad.com/en-us/feature/his-tag-purification.html
https://www.researchgate.net/figure/Comparison-of-fusion-protein-soluble-expression-using-different-E-coli-strains_fig2_233538227
https://pubmed.ncbi.nlm.nih.gov/19332309/
https://pubmed.ncbi.nlm.nih.gov/19332309/
https://pubmed.ncbi.nlm.nih.gov/15294299/
https://pubmed.ncbi.nlm.nih.gov/15294299/
https://www.researchgate.net/publication/8416985_The_toxicity_of_recombinant_proteins_in_Escherichia_coli_A_comparison_of_overexpression_in_BL21DE3_C41DE3_and_C43DE3
https://pmc.ncbi.nlm.nih.gov/articles/PMC4632034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4632034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4632034/
http://csrri.iit.edu/~howard/biol446/IPTGInduction.pdf
https://www.biotechrep.ir/article_88354_09f730f3255de25808a1d00cd3114e3a.pdf
https://www.protocols.io/view/his-tag-purification-81wgb773yvpk/v1
https://experiments.springernature.com/articles/10.1038/nprot.2006.437
https://experiments.springernature.com/articles/10.1038/nprot.2006.437
https://www.hplc.eu/Downloads/ACE_Guide_Peptides.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7119934/
https://blog.interchim.com/peptides-purification-development-reverse-phase/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

 To cite this document: BenchChem. [troubleshooting low yield in recombinant Brevinin-1
expression]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b586460#troubleshooting-low-yield-in-recombinant-
brevinin-1-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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